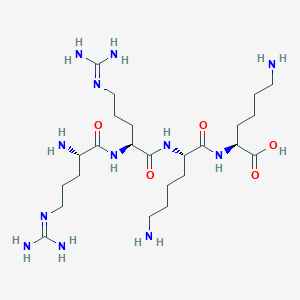
3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one is an aromatic compound characterized by its unique structure, which includes two aminophenyl groups attached to a cyclopentadienone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amino groups. The cyclopentadienone core is then formed through a series of cyclization reactions under controlled conditions. Solvents such as N,N-dimethylacetamide and N-methyl-2-pyrrolidone are often used in these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polyimides and polyamides, which are known for their thermal stability and mechanical strength.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and pharmaceuticals.
Wirkmechanismus
The mechanism by which 3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclopentadienone core can participate in electron transfer processes, affecting the compound’s electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(4-aminophenyl)-2,5-diphenylthiophene: This compound has a similar structure but includes a thiophene ring instead of a cyclopentadienone core.
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene: Another related compound with a different arrangement of the phenyl groups.
Uniqueness
3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one is unique due to its specific combination of amino groups and cyclopentadienone core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in polymer chemistry and materials science .
Eigenschaften
CAS-Nummer |
142772-50-7 |
|---|---|
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3,4-bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C19H18N2O/c1-11-17(13-3-7-15(20)8-4-13)18(12(2)19(11)22)14-5-9-16(21)10-6-14/h3-10H,20-21H2,1-2H3 |
InChI-Schlüssel |
BLZXKKMWWDIJNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C1=O)C)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)

![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
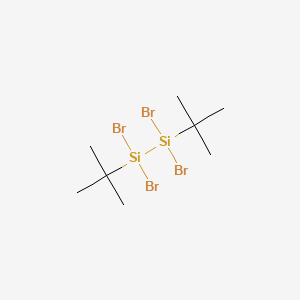
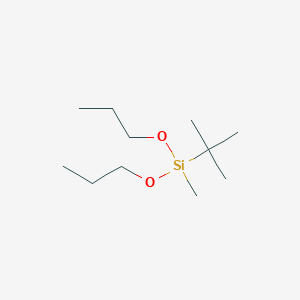
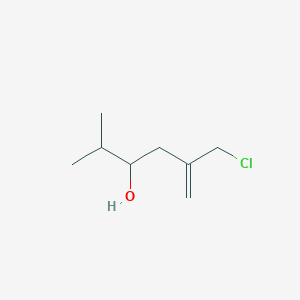
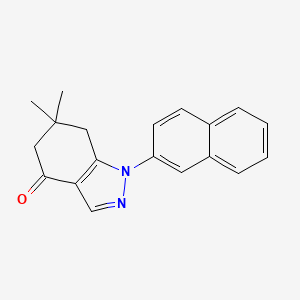
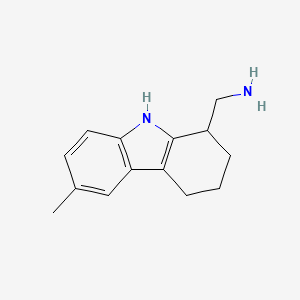
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)

